molecular formula C14H24O4S2-2 B058491 Di-(isoamyl)dimercaptosuccinate CAS No. 118908-63-7

Di-(isoamyl)dimercaptosuccinate

Cat. No.: B058491
CAS No.: 118908-63-7
M. Wt: 322.5 g/mol
InChI Key: KGIMOZLPRWGDDS-UHFFFAOYSA-L
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Description

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is an organic compound characterized by its unique structure, which includes two 3-methylbutyl groups and two sulfanyl groups attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate typically involves the esterification of (2S,3R)-2,3-bis(sulfanyl)butanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate: Unique due to the presence of both sulfanyl and ester groups.

    (2S,3R)-2,3-bis(sulfanyl)butanedioic acid: Lacks the ester groups, making it less lipophilic.

    Bis(3-methylbutyl) (2S,3R)-2,3-bis(hydroxyl)butanedioate: Contains hydroxyl groups instead of sulfanyl groups, leading to different reactivity and properties.

Uniqueness

Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is unique due to its combination of sulfanyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

118908-63-7

Molecular Formula

C14H24O4S2-2

Molecular Weight

322.5 g/mol

IUPAC Name

bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate

InChI

InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+

InChI Key

KGIMOZLPRWGDDS-UHFFFAOYSA-L

SMILES

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S

Isomeric SMILES

CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S

Canonical SMILES

CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S

Synonyms

di-(isoamyl)dimercaptosuccinate
DiADMS

Origin of Product

United States

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